molecular formula C17H17FN6 B5523659 1-(2-fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

1-(2-fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Cat. No.: B5523659
M. Wt: 324.4 g/mol
InChI Key: GJRHTSKRORCQOL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a phenyl-tetrazolyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The phenyl-tetrazolyl group is then coupled with the piperazine ring using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Fluorophenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine
  • 1-(2-Bromophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine
  • 1-(2-Methylphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Comparison: 1-(2-Fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated, brominated, or methylated counterparts.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c18-15-8-4-5-9-16(15)22-10-12-23(13-11-22)17-19-20-21-24(17)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRHTSKRORCQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327400
Record name 1-(2-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379249-79-3
Record name 1-(2-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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